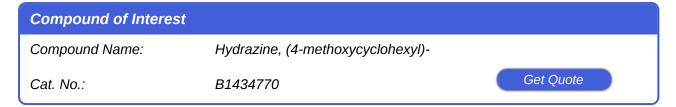


An In-depth Technical Guide to (4-methoxycyclohexyl)hydrazine: Properties, Synthesis, and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-methoxycyclohexyl)hydrazine. Due to the limited availability of experimental data for this specific compound, this document also includes detailed information on its closely related aromatic precursor, (4-methoxyphenyl)hydrazine, as a valuable reference. Furthermore, a proposed synthetic route from the aromatic precursor is outlined, along with general experimental workflows for characterization.

Physicochemical Properties

Quantitative data for (4-methoxycyclohexyl)hydrazine is not extensively reported in publicly available literature. However, key identifiers for its hydrochloride salt have been found. For comparative purposes, the well-documented properties of the aromatic analog, (4-methoxyphenyl)hydrazine and its hydrochloride salt, are provided below.

Table 1: Physical and Chemical Properties of (4-methoxycyclohexyl)hydrazine Hydrochloride and Related Compounds



Property	(4- methoxycyclohexyl)hydrazine Hydrochloride	(4- methoxyphenyl)hy drazine	(4- methoxyphenyl)hy drazine Hydrochloride
Molecular Formula	C7H17CIN2O[1]	C7H10N2O[2]	C7H11CIN2O[3]
Molecular Weight	180.68 g/mol [1]	138.17 g/mol [2]	174.63 g/mol [3]
CAS Number	Not available	3471-32-7[2]	19501-58-7
Melting Point	Data not available	Data not available	160-162 °C (decomposes)[4]
Boiling Point	Data not available	Data not available	Data not available
Appearance	Data not available	Data not available	Pink solid[5]
SMILES	NNC1CCC(OC)CC1. [H]Cl[1]	COC1=CC=C(C=C1) NN[2]	Cl.COc1ccc(NN)cc1
InChI	Data not available	InChl=1S/C7H10N2O/ c1-10-7-4-2-6(9-8)3-5- 7/h2-5,9H,8H2,1H3[2]	InChl=1S/C7H10N2O. ClH/c1-10-7-4-2-6(9- 8)3-5-7;/h2- 5,9H,8H2,1H3;1H[3]

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of (4-methoxycyclohexyl)hydrazine is not readily available in the literature, a plausible and commonly employed method would involve the reduction of the aromatic ring of (4-methoxyphenyl)hydrazine. Below are the detailed experimental protocols for the synthesis of the precursor and a proposed method for its subsequent reduction.

Synthesis of (4-methoxyphenyl)hydrazine Hydrochloride (Precursor)

(4-methoxyphenyl)hydrazine hydrochloride can be synthesized from p-anisidine via a diazotization reaction followed by reduction.[5]



Materials:

- p-Anisidine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Tin(II) Chloride (SnCl₂)
- Water (H₂O)
- Ethanol
- · Diethyl Ether

Protocol:

- Dissolve p-anisidine (e.g., 4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated HCI (12 mL).
- Cool the solution to -5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (3.3 g, 46.40 mmol) in water (10 mL) dropwise over 15 minutes, maintaining the temperature below 0 °C.
- Stir the resulting diazonium salt solution for 1.5 hours at 0 °C.
- In a separate flask, prepare a solution of tin(II) chloride (16.00 g, 84.40 mmol) in concentrated HCI (25 mL).
- Add the tin(II) chloride solution dropwise to the diazonium salt solution. A bulky precipitate will form.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Collect the precipitate by filtration.



- Wash the solid product sequentially with water (20 mL), ethanol (12 mL), and diethyl ether (50 mL).
- Dry the product under vacuum to yield (4-methoxyphenyl)hydrazine hydrochloride as a pink solid.[5]

Proposed Synthesis of (4-methoxycyclohexyl)hydrazine via Catalytic Hydrogenation

The conversion of (4-methoxyphenyl)hydrazine to (4-methoxycyclohexyl)hydrazine can be achieved through catalytic hydrogenation, a standard method for reducing aromatic rings.

Materials:

- · (4-methoxyphenyl)hydrazine hydrochloride
- Rhodium on alumina (Rh/Al₂O₃) or a similar hydrogenation catalyst
- · Ethanol or a suitable solvent
- Hydrogen gas (H₂)
- Sodium hydroxide (NaOH) or other base for neutralization

Protocol:

- Neutralize (4-methoxyphenyl)hydrazine hydrochloride with a suitable base (e.g., NaOH) to obtain the free base.
- Dissolve the (4-methoxyphenyl)hydrazine free base in a suitable solvent like ethanol in a high-pressure hydrogenation vessel.
- Add a catalytic amount of a hydrogenation catalyst, such as 5% Rhodium on alumina.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (e.g., to 50-100 atm) and heat to a suitable temperature (e.g., 80-120 °C).



- Maintain the reaction under stirring for several hours until hydrogen uptake ceases.
- Cool the reactor to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the resulting (4-methoxycyclohexyl)hydrazine by distillation under reduced pressure or by chromatography.

Spectroscopic Data of (4-methoxyphenyl)hydrazine

The following spectral data for the aromatic precursor, (4-methoxyphenyl)hydrazine, can serve as a reference for the characterization of the target compound.

Table 2: Spectroscopic Data for (4-methoxyphenyl)hydrazine and its Hydrochloride Salt

Spectrum Type	Data for (4-methoxyphenyl)hydrazine Hydrochloride	
¹ H NMR (400 MHz, DMSO-d ₆)	δ 10.08 (bs, 3H), 6.99 (dd, 1H), 6.88 (dd, 2H), 3.69 (s, 3H)[4]	
¹³ C NMR (75 MHz, DMSO-d ₆)	δ 154.7, 138.8, 117.3, 114.3, 55.3[4]	
Mass Spectrometry (GC-MS of free base)	m/z 138, 123, 122[2]	

Reactivity and Potential Applications in Drug Development

Hydrazine derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[6][7] They serve as important intermediates in the synthesis of various heterocyclic compounds.

The hydrazine moiety is a potent nucleophile and can participate in a variety of chemical reactions. It is a key building block for the synthesis of hydrazones, which have demonstrated a







broad spectrum of biological activities, including antimicrobial, anticonvulsant, antiinflammatory, and anticancer effects.[6][8][9]

The introduction of a methoxycyclohexyl group could influence the pharmacokinetic and pharmacodynamic properties of the molecule compared to its aromatic counterpart. The increased lipophilicity and conformational flexibility of the cyclohexyl ring may lead to altered binding affinities for biological targets and different metabolic pathways.

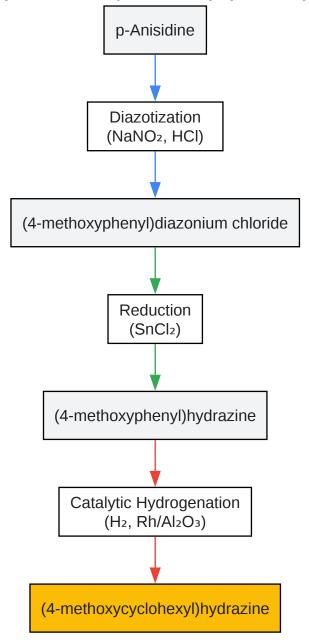
Hydralazine, a well-known hydrazine derivative, is used as a vasodilator in the treatment of hypertension.[7] This highlights the potential for other hydrazine-containing molecules to exhibit significant physiological effects.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of a novel chemical entity like (4-methoxycyclohexyl)hydrazine.



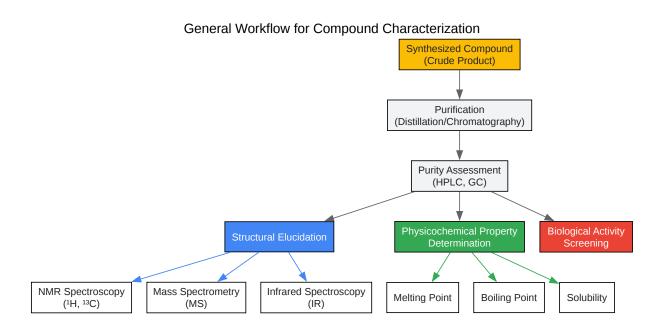
Proposed Synthesis of (4-methoxycyclohexyl)hydrazine



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Caption: Proposed synthetic pathway for (4-methoxycyclohexyl)hydrazine.





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Caption: Workflow for characterization of a synthesized compound.

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